Vanilloin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

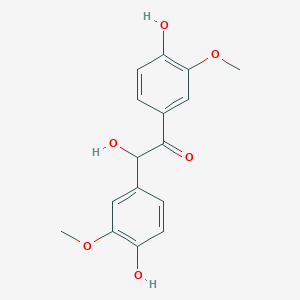

2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPJTPYPQZUQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-23-0 | |

| Record name | Vanilloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vanillin Synthesis Methodologies in Academic Research

Natural and Biotechnological Production Pathways for Vanillin (B372448)

Biotechnological routes offer a promising alternative to traditional chemical synthesis, often utilizing renewable resources and aiming for more environmentally friendly processes. researchgate.netencyclopedia.pub These methods leverage biological systems, such as plants, microorganisms, and enzymes, to convert natural precursors into vanillin. mdpi.com

Biosynthetic Routes from Natural Precursors (e.g., Ferulic Acid, Eugenol)

Vanillin can be synthesized in nature from various precursors, notably ferulic acid and eugenol (B1671780). mdpi.comencyclopedia.pub In Vanilla planifolia, vanillin is biosynthesized from ferulic acid, a process catalyzed by enzymes like vanillin synthase (VpVAN). mdpi.comtus.ac.jpresearchgate.net This enzyme facilitates the two-carbon cleavage of ferulic acid to produce vanillin. researchgate.net Ferulic acid itself is derived from phenylalanine through a series of enzymatic reactions involving enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-hydroxycinnamoyl-CoA ligase (4CL). mdpi.com

Eugenol, a major component of clove oil, is another significant natural precursor for vanillin biosynthesis in some microorganisms. nih.govgoogle.comuni-muenster.de The conversion of eugenol to vanillin can occur via a pathway involving intermediates such as coniferyl alcohol, coniferyl aldehyde, and ferulic acid. nih.govuni-muenster.de Enzymes like eugenol hydroxylase (EUGH) and vanillyl alcohol oxidase (VAO) are implicated in the initial steps of eugenol conversion. nih.govgoogle.com Isoeugenol (B1672232), an isomer of eugenol, can also be directly converted to vanillin by enzymes like isoeugenol monooxygenase (IEM). mdpi.comnih.gov

Microbial Biotransformation and Metabolic Engineering Approaches for Vanillin Synthesis

Microorganisms, including bacteria, fungi, and yeast, have been explored extensively for their ability to produce vanillin through biotransformation of various substrates. researchgate.netmdpi.comencyclopedia.pubscielo.br These microbes can convert precursors like ferulic acid, eugenol, isoeugenol, and even glucose and lignin (B12514952) into vanillin. researchgate.netmdpi.comencyclopedia.pub

Metabolic engineering plays a crucial role in enhancing vanillin production in microbial hosts. researchgate.netmdpi.commdpi.com By modifying metabolic pathways, researchers aim to improve yields, utilize cheaper substrates, and prevent the degradation of vanillin by the microorganisms. researchgate.netmdpi.com For instance, Escherichia coli has been widely engineered for vanillin production, often by introducing genes encoding enzymes involved in ferulic acid or eugenol conversion pathways. mdpi.commdpi.comresearchgate.net Studies have shown that co-expressing enzymes like feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH) from organisms like Pseudomonas fluorescens or Amycolatopsis sp. in E. coli can lead to vanillin production from ferulic acid. mdpi.comresearchgate.netnih.gov

Research findings highlight the potential of various microbial strains and engineering strategies:

| Microorganism | Substrate | Key Enzymes/Pathway | Reported Yield/Notes | Source |

| E. coli (recombinant) | Ferulic acid | FCS, ECH (from P. fluorescens BF13) | 0.080 g/L from 0.200 g/L ferulic acid (immobilized cells) mdpi.com | mdpi.com |

| E. coli (recombinant) | Ferulic acid | FCS, ECH (from Amycolatopsis sp.) | 1.12 g/L (without IPTG or other carbon sources) researchgate.net | researchgate.net |

| E. coli (recombinant) | Isoeugenol | Isoeugenol monooxygenase (IEM) | 38.34 g/L from 49.2 g/L isoeugenol mdpi.com | mdpi.com |

| Pediococcus acidilactici BD16 (recombinant) | Rice bran | Not specified | 4.01 g/L mdpi.com | mdpi.com |

| Bacillus subtilis A10 | Modified isoeugenol based medium | Not specified (native isolate) | 17.3 g/L scielo.br | scielo.br |

| Aspergillus niger I-1472 | Isoeugenol | Not specified | 0.137 g/L tandfonline.com | tandfonline.com |

| Phanerochaete chrysosporium | Green coconut husk | Not specified | 52.5 µg/g (solid-state fermentation) tandfonline.com | tandfonline.com |

Challenges in microbial vanillin production include substrate cost, product toxicity to the host organism, and the need for efficient downstream processing. researchgate.netmdpi.comrepec.org

Enzymatic Cascade Syntheses Utilizing Biocatalysts for Vanillin Production

Enzymatic cascade synthesis involves using a series of enzymes to catalyze sequential reactions in a single pot, offering advantages in terms of efficiency and reduced purification steps. mdpi.comnih.gov Research in this area focuses on identifying and engineering enzymes that can efficiently convert precursors to vanillin. researchgate.netmdpi.com

One approach involves using enzymes like vanillyl alcohol oxidase (VAO) or engineered cytochrome P450 monooxygenases (P450s) in cascade reactions. mdpi.comscispace.com For example, a three-step, two-enzymatic cascade using variants of CYP102A1 (P450 BM3) and a VAO variant has been explored for the conversion of 3-methylanisole (B1663972) to vanillin via vanillyl alcohol. mdpi.com

Another notable development is the engineering of single enzymes or enzyme cascades that can directly convert readily available precursors like ferulic acid or eugenol to vanillin. tus.ac.jpnih.govchemistryviews.org Recent research has demonstrated the development of a single bioengineered enzyme capable of converting ferulic acid from agricultural waste into vanillin in a one-step process, offering a simple and environmentally friendly method. tus.ac.jpchemistryviews.orgfoodingredientsfirst.com This engineered enzyme, a modified dioxygenase (Ado), showed improved catalytic efficiency and affinity for ferulic acid. chemistryviews.org

Furthermore, enzymatic cascades have been developed to mimic historical chemical routes for vanillin synthesis from eugenol, achieving high product formation (up to 91%) using only two enzymes and molecular oxygen. nih.govresearchgate.netnih.gov

Classical Chemical Synthesis Approaches to Vanillin

Classical chemical synthesis routes have historically been the primary methods for producing vanillin on a large scale. researchgate.netwikipedia.org These methods typically involve the use of petrochemical precursors and various chemical reactions. mdpi.comwikipedia.org

Guaiacol-Based Condensation and Oxidative Decarboxylation Processes

The most significant industrial chemical synthesis route for vanillin involves the reaction of guaiacol (B22219) with glyoxylic acid. wikipedia.orggoogle.comchemdad.comchinakxjy.com This process, practiced by companies like Rhodia, is a two-step reaction. wikipedia.orggoogle.com

The first step is the condensation of guaiacol with glyoxylic acid via electrophilic aromatic substitution, which is highly regioselective towards the para position, minimizing side product formation. google.comnih.govresearchgate.netchemicalbook.com This reaction yields vanillylmandelic acid. wikipedia.orgtaylorandfrancis.com

The second step involves the oxidative decarboxylation of vanillylmandelic acid to vanillin. wikipedia.orggoogle.comtaylorandfrancis.com This oxidation is often carried out in an alkaline environment in the presence of a catalyst. chemdad.comchinakxjy.comchemicalbook.com Some methods combine the condensation and oxidation reactions in a single reactor. google.com

A simplified representation of the guaiacol-glyoxylic acid route:

| Step | Reactants | Product | Key Process/Catalyst | Source |

| 1. Condensation | Guaiacol, Glyoxylic acid | Vanillylmandelic acid | Electrophilic aromatic substitution (weakly alkaline) | wikipedia.orgchemdad.comchemicalbook.com |

| 2. Oxidative Decarboxylation | Vanillylmandelic acid | Vanillin | Oxidation (e.g., air, catalyst) | wikipedia.orggoogle.comchemdad.com |

Reported yields for the guaiacol-glyoxylic acid route can be high, with one patent application reporting a yield of 86.3%. google.com This method is favored due to its wide material source, fewer reaction steps, lower cost, and reduced waste compared to some other chemical routes. chemdad.com

Other older guaiacol-based methods include the reaction of guaiacol with formaldehyde (B43269) and a nitroso compound (the nitroso process) or the Reimer-Tiemann reaction with chloroform. chemdad.comui.ac.id

Lignin Oxidation and Depolymerization Strategies for Vanillin Recovery

Lignin, a complex polymer found in plant cell walls and a major byproduct of the pulp and paper industry, is a potential renewable source for vanillin production. wikipedia.orgnih.govnih.govencyclopedia.pub Vanillin can be recovered from lignin through oxidation and depolymerization strategies. nih.govencyclopedia.pub

Classical methods involve the alkaline oxidation of lignin at elevated temperatures and pressures, often in the presence of catalysts. chemdad.comnih.goveuropa.eu This process breaks down the lignin structure, releasing various aromatic compounds, including vanillin. nih.govencyclopedia.pubeuropa.eu

Research in this area focuses on optimizing reaction conditions, catalysts (such as copper-based catalysts), and separation techniques to improve vanillin yield and purity from the complex mixture of products. nih.goveuropa.eu While once a significant source of synthetic vanillin, changes in the wood pulp industry have made lignin wastes less attractive compared to petrochemical routes. wikipedia.org However, the valorization of lignin into value-added chemicals like vanillin remains an active area of research due to its potential for sustainability. repec.orgnih.govresearchgate.netnih.gov

Reported vanillin yields from lignin oxidation can vary depending on the process and lignin source. Studies have reported yields up to 6.2% from lignin thermal oxidation and similar yields (up to 8%) in pilot-scale experiments. europa.eu Challenges include the complex nature of lignin, the harsh reaction conditions required, and the difficulty in separating vanillin from other degradation products. researchgate.netrepec.orgnih.goveuropa.eu

Eugenol Isomerization and Subsequent Oxidative Cleavage Methods

Eugenol, a natural phenol (B47542) found in clove oil, has historically been a significant precursor for vanillin synthesis. The synthesis from eugenol typically involves two main steps: isomerization of eugenol to isoeugenol, followed by oxidative cleavage of the isoeugenol.

The isomerization of eugenol (a vinylguaiacol) to isoeugenol (a propenylguaiacol) involves the migration of the double bond from the allyl side chain into conjugation with the aromatic ring. This reaction is typically catalyzed by bases, such as potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol mdpi.comgoogle.com.

Subsequently, the isoeugenol undergoes oxidative cleavage of the propenyl side chain to yield the aldehyde functional group characteristic of vanillin. Various oxidizing agents have been employed for this step in academic and industrial contexts, including potassium permanganate (B83412), ozone, or nitrobenzene (B124822) mdpi.comchinakxjy.com. Early methods using oxidants like potassium permanganate or potassium dichromate are effective but can generate significant amounts of waste mdpi.comgoogle.com.

More recent research has explored alternative oxidative methods, including those utilizing molecular oxygen in the presence of specific catalysts. For instance, a method involving the reaction of eugenol with oxygen gas in the presence of a strong alkali and a cobalt salt catalyst has been reported, allowing for the isomerization and oxidation to occur in a single step with good yields and simplified downstream processing google.comgoogle.com. This approach represents a notable technical advancement compared to traditional two-step methods google.com.

Catechol-Derived Synthetic Routes to Vanillin and its Isomers

Catechol (1,2-dihydroxybenzene) serves as a versatile starting material for the synthesis of vanillin, primarily through its conversion to guaiacol (2-methoxyphenol), which is a direct precursor to vanillin. One common route from catechol involves methylation to produce guaiacol. This methylation can be achieved under alkaline conditions using methylating agents like dimethyl sulfate, often in the presence of phase transfer catalysts such as polyethylene (B3416737) glycol and tertiary amines bloomtechz.comumich.edu.

Once guaiacol is obtained, vanillin can be synthesized through several pathways. A prominent industrial and academic route involves the condensation of guaiacol with glyoxylic acid, followed by oxidative decarboxylation mdpi.comchinakxjy.comchemicalbook.com. This method, known as the glyoxylic acid process, is widely used due to its efficiency and selectivity towards the desired para position relative to the phenolic hydroxyl group, minimizing the formation of unwanted isomers chemicalbook.com. The condensation yields vanillylmandelic acid, which is then oxidized and decarboxylated to produce vanillin mdpi.comumich.educhemicalbook.com.

Another catechol-derived route involves the Reimer-Tiemann reaction of catechol, followed by methylation. The Reimer-Tiemann reaction of catechol under alkaline conditions introduces an aldehyde group, yielding primarily protocatechualdehyde (3,4-dihydroxybenzaldehyde). Subsequent selective methylation of the hydroxyl group at the 3-position would then lead to vanillin bloomtechz.com. However, achieving high regioselectivity in the methylation step can be challenging.

4-Hydroxybenzaldehyde (B117250) Based Transformations in Vanillin Synthesis

4-Hydroxybenzaldehyde is another starting material explored for vanillin synthesis. This route typically involves functionalizing the aromatic ring of 4-hydroxybenzaldehyde with a methoxy (B1213986) group at the position ortho to the hydroxyl group and meta to the aldehyde group.

A common approach involves the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde (B1265673). This electrophilic aromatic substitution reaction is regioselective, directing the bromine to the position ortho to the activating hydroxyl group udel.eduacs.orgresearchgate.net. The resulting 3-bromo-4-hydroxybenzaldehyde then undergoes a nucleophilic aromatic substitution reaction where the bromine atom is replaced by a methoxide (B1231860) group to form vanillin udel.eduacs.org. This methoxylation step is often catalyzed by copper complexes udel.eduacs.orgresearchgate.net.

Research has demonstrated this two-step sequence as a safe and efficient method for vanillin synthesis, suitable even for undergraduate laboratory settings udel.eduacs.orged.gov. The bromination is often carried out for a short duration to minimize the formation of dibrominated byproducts udel.eduacs.org. The copper-mediated methoxylation proceeds via a mechanism likely involving oxidative addition and reductive elimination udel.eduacs.org.

p-Cresol (B1678582) Derived Pathways for Vanillin Generation

p-Cresol (4-methylphenol) can also serve as a starting material for vanillin synthesis, although the routes are generally more complex than those starting from guaiacol or eugenol. Pathways from p-cresol typically involve functionalization of the methyl group and introduction of a methoxy group and an aldehyde group onto the aromatic ring in the correct positions.

One described route from p-cresol involves a sequence of oxidation, monobromination, and methoxylation bloomtechz.com. This method can be seen as an extension of the 4-hydroxybenzaldehyde method, where p-cresol is first oxidized to 4-hydroxybenzaldehyde or a related intermediate bloomtechz.com. Subsequently, bromination and methoxylation steps similar to those used for 4-hydroxybenzaldehyde are employed to arrive at vanillin google.com. While this route can offer reasonable yields, the use of bromine presents corrosive hazards bloomtechz.comgoogle.com.

Another approach from p-cresol involves halogenation, alkoxylation, and oxidation steps google.comresearchgate.net. For example, a process involving halogenating p-cresol to obtain 2-halo-4-methylphenol, followed by reaction with a metal alkyl to introduce an alkoxy group, and finally catalytic oxidation has been reported google.com. These methods aim for high reaction selectivity and lower environmental impact compared to some traditional routes google.com.

Research continues to explore efficient and sustainable methods for converting p-cresol into vanillin, focusing on improving selectivity and minimizing hazardous byproducts researchgate.net.

Advanced and Sustainable Synthesis Techniques for Vanillin

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. In the context of vanillin synthesis, this involves applying green chemistry principles and exploring innovative techniques that reduce waste, energy consumption, and the use of hazardous substances.

Green Chemistry Principles Applied to Vanillin Synthesis

Green chemistry principles provide a framework for the design of chemical syntheses that minimize adverse effects on human health and the environment ikm.org.my. Applying these principles to vanillin synthesis involves considering factors such as the use of renewable feedstocks, the efficiency of the synthesis route (atom economy), the use of safer solvents, and the reduction or elimination of hazardous byproducts ikm.org.myresearchgate.netgctlc.org.

Utilizing starting materials derived from renewable resources, such as lignin or eugenol, aligns with green chemistry principles mdpi.comresearchgate.net. Lignin, a byproduct of the paper industry, has been a historical source of vanillin, and research continues to explore efficient and environmentally sound methods for its oxidative depolymerization to yield vanillin mdpi.comchemicalbook.com.

Developing synthetic routes with high atom economy, where a large proportion of the atoms of the starting materials are incorporated into the final product, is another key aspect of green vanillin synthesis ikm.org.my. Minimizing the generation of stoichiometric byproducts, particularly hazardous ones, is crucial.

The choice of solvent also plays a significant role in the environmental impact of a chemical process. Using safer, less toxic, or even solvent-free reaction conditions is a goal in green chemistry ikm.org.mygctlc.org. Additionally, the development of catalytic methods is preferred over stoichiometric reagents, as catalysts can be used in smaller amounts and can improve reaction efficiency and selectivity ikm.org.myresearchgate.net.

Research is actively pursuing greener alternatives for vanillin synthesis, including biocatalytic approaches that utilize enzymes to perform specific transformations under mild conditions nih.gov.

Microwave-Assisted and Solvent-Free Methodologies in Vanillin Production

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering advantages such as shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods chinakxjy.comikm.org.my. These benefits stem from the efficient heating of reaction mixtures through direct interaction with microwave radiation.

In the context of vanillin synthesis, microwave irradiation has been explored to accelerate various reaction steps. For example, microwave heating can be applied to the palladium-catalyzed Suzuki-Miyaura coupling reactions that might be part of a vanillin synthesis sequence gctlc.orgtandfonline.com.

Solvent-free methodologies, where reactions are conducted without the use of a solvent or in the presence of minimal amounts of solvent, represent another approach towards greener vanillin production ikm.org.my. Eliminating or reducing solvent usage minimizes waste generation and simplifies purification procedures. While challenging for all reactions, research is ongoing to develop solvent-free or reduced-solvent conditions for specific steps in vanillin synthesis.

Photocatalytic Oxidation Processes for Environmentally Friendly Vanillin Synthesis

Photocatalytic oxidation has emerged as a promising environmentally friendly approach for synthesizing vanillin from various precursors, including biomass-derived compounds like ferulic acid and vanillyl alcohol nist.govnih.govuni.lunist.govuni.lu. These processes typically utilize semiconductor photocatalysts, such as titanium dioxide (TiO₂) or manganese dioxide (MnO₂), under light irradiation to drive the oxidation reactions in aqueous media nist.govnih.govuni.luuni.lu.

Research in this area primarily focuses on optimizing catalysts and reaction conditions to enhance vanillin yield and selectivity while minimizing the formation of undesirable byproducts nist.govnih.govuni.luuni.lu. While the direct synthesis of Vanilloin as a target product is not a common objective in these studies, its formation can occur as a side reaction. The highly reactive environment generated by photocatalysis, involving species like hydroxyl radicals, can lead to the dimerization or repolymerization of phenolic compounds present in the reaction mixture, including the vanillin product itself or its precursors nist.gov.

Studies investigating the photocatalytic oxidation of lignin or lignin-derived compounds, which are complex polymers containing guaiacyl units similar to the structure of vanillin, have noted the formation of various phenolic monomers and dimers. Dimerization and repolymerization are concerns in these oxidative conditions and can lead to the formation of condensed products, potentially including this compound, which is a dimer of guaiacol-like units nist.gov. The presence of this compound in such systems is generally considered a pathway that reduces the selectivity towards the desired vanillin product.

For instance, during the photocatalytic oxidation of vanillyl alcohol to vanillin using Mn-defected γ-MnO₂ as a catalyst under sunlight, the primary focus is the efficient conversion to vanillin uni.lu. While the main reaction pathway involves the oxidation of the alcohol group to an aldehyde, side reactions leading to dimerization could potentially occur, especially if vanillin or intermediate phenolic radicals are present at sufficient concentrations.

The objective in developing efficient photocatalytic vanillin synthesis methods is often to mitigate these side reactions to improve vanillin yield and purity nist.gov. Techniques like coupling photocatalysis with membrane separation have been explored to continuously remove vanillin from the reaction mixture, thereby limiting its further degradation or dimerization into compounds like this compound nist.gov.

Selective Formation in Oxidative Degradation Pathways to Vanillin

Oxidative degradation pathways are widely employed to produce vanillin, notably from lignin, a complex natural polymer rich in aromatic units nist.gov. These processes involve breaking down the lignin structure through oxidation, releasing various phenolic compounds, including vanillin nist.gov. While vanillin is a primary desired product, the degradation process can also lead to the formation of other compounds, including this compound.

Studies on the alkaline oxidation of lignin, a common industrial method for vanillin production, have identified dimerization and repolymerization as significant parasitic reactions that reduce vanillin yield nist.gov. These reactions can lead to the formation of condensed dimers and oligomers, among which this compound, a dimer of guaiacol units linked at the 4 and 4' positions, can be a constituent. The selective formation of vanillin requires conditions that promote the cleavage of β-O-4 linkages in lignin while suppressing the oxidative coupling of phenolic intermediates or the vanillin product itself.

Research findings indicate that factors such as temperature, oxidant concentration, catalyst presence, and pH play crucial roles in determining the product distribution in oxidative lignin degradation. For example, studies on vanillin degradation under alkaline oxidation conditions have shown that increased temperature and reaction time can lead to vanillin conversion into small molecule acids, other monophenols, and condensed dimers. This highlights that this compound formation can be a consequence of vanillin degradation under certain oxidative conditions rather than a direct product of selective lignin cleavage to vanillin.

While some oxidative processes aim for the selective degradation of lignin to vanillin, the inherent reactivity of phenolic compounds in oxidative environments can lead to the formation of dimers like this compound. Controlling these side reactions is essential for improving the efficiency and selectivity of vanillin production from biomass. The selective formation of vanillin in these pathways, therefore, often implies minimizing the formation of dimerization products such as this compound.

Chemical Structure and Spectroscopic Analysis of Vanillin and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Vanillin (B372448)

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of vanilla flavor, has been extensively studied using a variety of advanced spectroscopic techniques. These methods are crucial for its identification, quantification, and structural elucidation, providing detailed insights into its molecular framework and vibrational properties.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of vanillin. Comparative analyses of experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) have enabled precise assignment of vibrational bands.

Key vibrational modes for vanillin have been identified across the spectrum. The stretching vibration of the phenolic hydroxyl group (O-H) is typically observed in the region of 3100-3650 cm⁻¹. The C=O stretching of the aldehyde group gives rise to a strong, characteristic band, often seen around 1725 cm⁻¹ or lower, such as 1697 cm⁻¹, depending on the sample's environment and purity.

Other significant assignments include the aryl ether O-CH₃ stretching vibration, expected between 1000–1055 cm⁻¹, and the phenol (B47542) C-OH stretching vibration, which appears in the 1165–1335 cm⁻¹ range. Aromatic C-C stretching modes are found near 1575-1625 cm⁻¹. The comprehensive analysis of these spectra provides a unique vibrational fingerprint for vanillin.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| 3100 - 3650 | O-H Stretching (Phenolic) | FT-IR, Raman |

| ~1697 | C=O Stretching (Aldehyde) | FT-IR |

| 1575 - 1625 | C-C Stretching (Aromatic Ring) | Raman |

| 1165 - 1335 | C-OH Stretching (Phenolic) | FT-IR |

| 1000 - 1100 | O-CH₃ Stretching (Ether) | Raman |

| 780 - 975 | CHO Bending Vibration | Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of vanillin. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In ¹H NMR spectra of vanillin recorded in deutero-chloroform, the aldehydic proton signal appears significantly downfield as a singlet. The aromatic protons exhibit distinct signals in the aromatic region, while the methoxy (B1213986) group protons appear as a sharp singlet further upfield. The phenolic hydroxyl proton signal is also observable.

¹³C NMR spectroscopy complements the proton data, showing eight unique carbon resonances for vanillin. The aldehyde carbon is the most deshielded, appearing at the lowest field. The three quaternary aromatic carbons and the three protonated aromatic carbons can be distinguished using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). Two-dimensional NMR experiments, such as gHMQC, are used to establish one-bond H-C correlations, confirming assignments made from one-dimensional spectra.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 129.9 |

| C2 | 7.44 | 108.7 |

| C3 | - | 147.1 |

| C4 | - | 151.7 |

| C5 | 7.05 | 114.3 |

| C6 | 7.42 | 127.6 |

| C7 (Aldehyde) | 9.83 | 191.1 |

| C8 (Methoxy) | 3.97 | 56.0 |

| OH | 6.26 | - |

Data adapted from University of Utah Chemistry Department resources.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantification of vanillin and its derivatives, such as ethyl vanillin and methyl vanillin.

LC coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides robust and accurate results for trace analysis in complex matrices. This technique is used to determine vanillin in various food products with high precision. GC-MS analysis reveals characteristic fragmentation patterns for vanillin that aid in its unequivocal identification. Furthermore, specialized techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) can be employed to determine the δ¹³C value of vanillin, which allows for the differentiation between natural vanillin and synthetic variants added to products.

UV-Visible spectrophotometry is a widely used, simple, and cost-effective method for the quantitative determination of vanillin. The technique is often based on colorimetric reactions where vanillin is derivatized to form a colored product that can be measured.

One method involves the reaction of vanillin with thiobarbituric acid in an acidic solution, with the resulting product measured at a wavelength of 436.0 nm. Another approach uses 1-aminonaphthalene as a derivatizing agent, which forms a stable colored product with a maximum absorbance (λmax) at 372 nm and a molar absorptivity of 5540 L mol⁻¹ cm⁻¹. A colorimetric assay based on the condensation reaction between vanillin's aldehyde group and the amino group of o-toluidine under acidic conditions yields a product with a λmax at 363 nm. In the absence of a derivatizing agent, vanillin solution itself shows an absorption peak at approximately 348 nm. These methods have demonstrated good reliability, with high recovery rates and low relative standard deviations in various sample types.

Crystallographic Studies and Molecular Conformation of Vanillin Analogs

Crystallographic studies, primarily using X-ray diffraction, provide fundamental information about the three-dimensional arrangement of atoms and molecules in the solid state. These analyses are crucial for understanding the molecular conformation, packing, and intermolecular interactions of vanillin and its derivatives.

Single-crystal X-ray diffraction has been used to determine the precise molecular structure of vanillin and its various derivatives and co-crystals. Vanillin has an anisotropic crystal structure and is known to crystallize in a monoclinic system. It also exhibits polymorphism, meaning it can exist in more than one crystal form. At least two polymorphs, Form I and Form II, have been identified. Form II has been found to crystallize in the orthorhombic space group Pna21.

The analysis of vanillin's crystal structure reveals that molecules are connected through intermolecular interactions, such as strong O-H···O hydrogen bonds, which often lead to the formation of dimers or larger supramolecular assemblies. X-ray diffraction data for vanillin crystals are typically collected using modern diffractometer systems, such as a Bruker D8 Venture system with a Cu Kα micro-focus source. The detailed structural parameters obtained from these studies, including bond lengths and angles, serve as benchmarks for theoretical and computational chemistry calculations.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Molecules in Asymmetric Unit (Z') | 4 |

| a (Å) | 16.341 |

Data adapted from studies on vanillin polymorphism.

Conformational Equilibria and Analysis of Intramolecular Hydrogen Bonding in Vanillin Structures

The conformational landscape of vanillin is largely dictated by the orientation of its functional groups, which are influenced by a dominant intramolecular hydrogen bond. Spectroscopic studies, particularly rotational spectroscopy in a supersonic jet expansion, combined with computational calculations (ab initio and DFT), have identified two primary conformers for vanillin. rsc.orgresearchgate.net

These conformers are a consequence of the O–H⋯O intramolecular hydrogen bond, which locks the local conformation of the hydroxyl and methoxy groups. rsc.orgresearchgate.net This interaction is a significant stabilizing force, playing a crucial role in determining the lowest energy structures. nih.gov The primary structural difference between the detected conformers lies in the orientation of the aldehyde group (CHO). The aldehyde group can be either cis or trans with respect to the methoxy group, giving rise to two distinct planar conformers. researchgate.net Computational studies using DFT/B3LYP methods with the 6-311++G(**) basis set have identified the most stable conformer of vanillin to be the "a" form, which corresponds to one of these planar arrangements. nih.govresearchgate.net

Similar intramolecular hydrogen bonding patterns are observed in vanillin derivatives. For instance, in acetovanillone, an O–H⋯O hydrogen bond constrains the local conformation of the methoxy group. rsc.org In the related compound o-vanillin, a strong intramolecular hydrogen bond is also the dominant stabilizing interaction, leading to a planar structure for its most stable conformer. researchgate.net The analysis of these hydrogen bonds provides insight into the structural preferences and stability of this class of molecules.

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Dominant Interaction | The primary force governing the conformational preference. | O–H⋯O intramolecular hydrogen bond between the hydroxyl and methoxy groups. | rsc.orgresearchgate.net |

| Observed Conformers | The different spatial arrangements detected experimentally. | Two conformers differing in the orientation of the aldehyde group (cis or trans relative to the methoxy group). | researchgate.net |

| Most Stable Conformer | The lowest energy conformation identified by computational methods. | Identified as the "a" form in DFT/B3LYP calculations. | nih.govresearchgate.net |

| Methyl Internal Rotation Barrier | The energy required for the methyl group to rotate. | Above 12.3 kJ mol⁻¹, indicating restricted rotation. | rsc.orgresearchgate.net |

Crystal Engineering and Controlled Growth Patterns of Vanillin Isomers

Crystal engineering of vanillin focuses on understanding and controlling the way vanillin molecules arrange themselves in a solid, crystalline state. This control is crucial as different crystal packing arrangements, known as polymorphs, can exhibit different physical properties. Vanillin is known to crystallize into different polymorphic forms, with Form I and Form II being notable examples. rsc.orgresearchgate.net

The controlled growth and separation of these polymorphs can be achieved by manipulating crystallization conditions, particularly the level of supersaturation. rsc.orgresearchgate.net Research has demonstrated that in a pure aqueous solution, the nucleation of vanillin polymorphs is highly dependent on supersaturation. rsc.org A lower level of supersaturation tends to favor the nucleation of the stable Form I, while a higher level of supersaturation promotes the formation of the metastable Form II. rsc.orgresearchgate.net Intermediate supersaturation levels can result in the nucleation of both forms. rsc.org This dependency allows for the selective crystallization of a desired polymorph by carefully controlling the concentration of the vanillin solution.

Several advanced techniques have been developed to control the nucleation and crystal growth of vanillin. The swift cooling crystallization process has been successfully used to investigate and separate the nucleation regions of Form I and Form II based on supersaturation. rsc.orgresearchgate.net Another effective method is vapor diffusion crystallization, which can control the occurrence of liquid-liquid phase separation (LLPS) that sometimes precedes nucleation. acs.org By using solvent environments with significant hygroscopic properties, such as dimethyl sulfoxide, a sufficient level of supersaturation can be induced to promote crystal nucleation before LLPS occurs. acs.org Powder X-ray diffraction (PXRD) analysis confirms that crystals grown via this method belong to the monoclinic Form I polymorph. acs.orgresearchgate.net

The choice of solvent also plays a critical role in determining the crystal habit (the external shape) of vanillin. acs.org For example, using organic acids as solvents can produce short, thick plate-like crystals, whereas using water as an antisolvent tends to yield elongated, needle-like crystals. acs.org Furthermore, the introduction of templates can influence nucleation. The use of a Ni-foam as a metal template has been shown to induce the nucleation of the rare metastable Form II and to control liquid-liquid phase separation. researchgate.net In other approaches, polymer gels, such as those made from carboxymethyl chitosan (CMCS), have been used as a medium for crystallization. nih.govmdpi.com In such gels, vanillin can form needle-like crystals, and the growth patterns can be influenced by the molar ratio of the polymer to the vanillin isomer. nih.govmdpi.com These studies highlight the diverse strategies available in crystal engineering to control the solid-state structure and morphology of vanillin.

| Control Method | Key Parameter | Outcome | Reference |

|---|---|---|---|

| Swift Cooling Crystallization | Supersaturation Level | Low supersaturation favors stable Form I; high supersaturation favors metastable Form II. | rsc.orgresearchgate.net |

| Vapor Diffusion Crystallization | Hygroscopic Solvent Environment (e.g., DMSO) | Controls liquid-liquid phase separation and promotes nucleation of monoclinic Form I crystals. | acs.org |

| Solvent Selection | Solvent Type (e.g., organic acid vs. water) | Modifies crystal habit, producing plate-like crystals in organic acids and needle-like crystals with water as an antisolvent. | acs.org |

| Template-Induced Nucleation | Template Material (e.g., Ni-foam) | Induces nucleation of the rare metastable Form II. | researchgate.net |

| Gel Crystallization | Polymer Matrix (e.g., Carboxymethyl Chitosan) | Vanillin grows as needle-like crystals within the gel matrix. | nih.govmdpi.com |

Reactivity and Reaction Mechanisms of Vanillin in Organic Chemistry

Electrophilic and Nucleophilic Substitution Reactions of Vanillin (B372448)

The benzene (B151609) ring of vanillin is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. nvcc.edu The hydroxyl group is a stronger activating group than the methoxy group.

The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. The hydroxyl and methoxy groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. nvcc.eduyoutube.com The powerful activating and directing influence of the hydroxyl and methoxy groups typically governs the position of substitution. For instance, in electrophilic bromination, the bromine atom is directed to the position ortho to the hydroxyl group and meta to the aldehyde group. nvcc.eduyoutube.com Similarly, iodination of vanillin using reagents like sodium iodide and sodium hypochlorite (B82951) results in the substitution at the C5 position, which is ortho to the hydroxyl group. organicers.org

A common example is the bromination of vanillin, which can yield different isomers depending on the reaction conditions. The possible products are 2-bromovanillin, 5-bromovanillin, or 6-bromovanillin. youtube.com The directive effects of the substituents play a crucial role in determining the major product. nvcc.edu

| Product Name | Position of Bromine | Directive Influence |

|---|---|---|

| 2-Bromovanillin | Ortho to methoxy group | Methoxy group (ortho, para-director) |

| 5-Bromovanillin | Ortho to hydroxyl group | Hydroxyl group (ortho, para-director) |

| 6-Bromovanillin | Para to methoxy group | Methoxy group (ortho, para-director) |

The aldehyde functional group in vanillin is susceptible to nucleophilic attack. This reactivity is central to many of its transformations. A key example is the aldol (B89426) condensation reaction. When reacted with a compound containing an enolizable hydrogen, such as acetone, in the presence of a base, vanillin undergoes condensation to form a β-hydroxy carbonyl compound. orientjchem.orgpierpalab.com This reaction proceeds through the formation of an enolate ion from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. pierpalab.com

Another important reaction is the condensation with hippuric acid in the presence of acetic anhydride (B1165640), which leads to the formation of an azlactone. uni.edu Vanillin can also participate in condensation reactions with various amines to form Schiff base intermediates. nih.gov For example, it can be converted into a 2,4-disubstituted quinazoline (B50416) in a one-pot reaction with o-aminobenzophenone, where the initial step is the formation of a Schiff's base. nih.gov

Oxidation and Reduction Chemistry of Vanillin

The aldehyde group of vanillin can be selectively oxidized to a carboxylic acid, yielding vanillic acid. chemistry-online.com This transformation can be achieved using a variety of oxidizing agents. For instance, permanganate (B83412) ion in a neutral medium oxidizes vanillin to vanillic acid. austinpublishinggroup.com The mechanism involves the formation of an intermediate complex between vanillin and the permanganate ion. austinpublishinggroup.com Similarly, N-Bromosuccinimide (NBS) in an acidic medium also oxidizes vanillin to vanillic acid. Other oxidizing agents that have been employed include chromium(VI) in sulfuric acid and silver nitrate (B79036) with sodium hydroxide (B78521). chemistry-online.comresearchgate.net

The atmospheric oxidation of vanillin, primarily initiated by hydroxyl (OH) radicals, also targets the aldehyde group. acs.orgnih.gov This process can lead to the formation of various oxidized products. nih.gov

The aldehyde group of vanillin can be readily reduced to a primary alcohol, forming vanillyl alcohol. udel.edubrainly.com A common and mild reducing agent used for this purpose is sodium borohydride (B1222165) (NaBH₄). udel.edubrainly.comcsub.edu The reaction mechanism involves a nucleophilic attack by the hydride ion (H⁻) from sodium borohydride on the electrophilic carbonyl carbon of the aldehyde. brainly.com This forms a tetrahedral alkoxide intermediate, which is then protonated to yield vanillyl alcohol. brainly.com This reduction is typically carried out in a basic medium to prevent the acidic phenolic hydroxyl group from reacting with the hydride. weebly.com

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Vanillic acid |

| Reduction | Sodium borohydride (NaBH₄) | Vanillyl alcohol |

| Acetylation | Acetic anhydride | Vanillin acetate (B1210297) |

| Aldol Condensation | Acetone, NaOH | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |

Derivatization Reactions and Functional Group Transformations of Vanillin

The multiple functional groups of vanillin allow for a wide array of derivatization reactions. The phenolic hydroxyl group can be acetylated using acetic anhydride to form vanillin acetate. ijpscr.infojournalagent.com It can also be alkylated. nih.gov O-demethylation of the methoxy group is another possible transformation. ijpscr.infosciencepg.com

The aldehyde group is a key site for creating diverse heterocyclic compounds. nih.gov For instance, vanillin can be a precursor for the synthesis of pyrimidines, quinoxalines, imidazoles, and thiazoles. nih.gov It can also be used to create fused ring systems like benzoxazines through condensation reactions. nih.gov Furthermore, derivatization with dansyl chloride can be used to enhance the signal intensity of vanillin in analytical techniques like LC-ESI/MS/MS. nih.gov These transformations highlight vanillin's role as a versatile platform molecule for synthesizing a variety of valuable compounds.

Acetylation and Alkylation Reactions Involving Vanillin

The phenolic hydroxyl group of vanillin is the primary site for acetylation and alkylation reactions. These modifications are crucial for creating derivatives with altered properties and for use as intermediates in multi-step syntheses.

Acetylation: Vanillin can be readily acetylated to form vanillin acetate. A common laboratory method involves dissolving vanillin in a solvent like dichloromethane (B109758) and adding acetic anhydride and a base such as pyridine. nih.gov The mixture is typically stirred for several hours at room temperature. nih.gov The completion of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov The product, acetyl vanillin, is then isolated by pouring the reaction mixture over ice, filtering the resulting precipitate, and recrystallizing it from ethanol (B145695). nih.gov The success of the acetylation is confirmed by spectral analysis, which shows a characteristic carbonyl peak in the infrared (IR) spectrum and a methyl proton resonance in the proton nuclear magnetic resonance (¹H-NMR) spectrum. nih.gov Sonochemistry methods have also been explored, demonstrating that using sodium acetate as a catalyst can increase the yield of vanillin acetate to 87% within 3 hours. researchgate.net

Alkylation: Alkylation of vanillin's hydroxyl group creates vanillin ethers. The synthesis of these ethers is a key step in producing more complex derivatives. For instance, in the synthesis of 5-iodoisovanillin ethers, the process begins with the demethylation of 5-iodovanillin (B1580916) to a catechol intermediate. nih.gov This is followed by a regioselective alkylation of the C-4 hydroxyl group. nih.gov This selective alkylation can be achieved using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent like methyl iodide. nih.gov The hydroxyl group's position on the aromatic ring influences its reactivity, playing a key role in the catalytic activity of vanillin-derived structures.

| Reaction Type | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, dichloromethane | Vanillin acetate (Acetyl vanillin) | Standard laboratory procedure; product isolated by precipitation and recrystallization. | nih.gov |

| Acetylation (Sonochemistry) | Sodium acetate | Vanillin acetate | Achieved 87% yield in 3 hours, considered an environmentally friendly method. | researchgate.net |

| Alkylation (of 3,4-dihydroxy-5-iodobenzaldehyde) | Methyl iodide, DBU, DMF | 5-Iodoisovanillin | Demonstrates regioselective alkylation at the C-4 hydroxyl group. | nih.gov |

O-Demethylation and Other Ether Cleavage Studies of Vanillin Ethers

The cleavage of the aryl methyl ether bond in vanillin and its derivatives, known as O-demethylation, is a critical transformation for increasing the phenolic hydroxyl content and unlocking different avenues of chemical reactivity. cnr.it This process converts the methoxy group into a hydroxyl group, yielding compounds like protocatechualdehyde.

A variety of reagents and systems have been developed for this purpose. Classical reagents fall into three main categories: Brønsted acids, Lewis acids, and nucleophilic reagents. cnr.it For example, demethylation of 5-iodovanillin has been successfully achieved using aluminum chloride with pyridine, resulting in an 80% yield of 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov Another method employs a complex formed from bromine and aluminum in an aromatic solvent like toluene, which demethylates vanillin in situ. sciencemadness.org

Ionic liquids (ILs) are also effective for the O-demethylation of vanillin under relatively mild conditions. wisc.eduresearchgate.net For instance, methylimidazolium bromide has been used to demethylate vanillin with an 83% yield at 110°C. researchgate.net Butylpyridinium bromide under microwave irradiation achieved a 97% yield in just two minutes. cnr.itresearchgate.net These methods are often considered greener alternatives due to the non-volatile and recyclable nature of ionic liquids. wisc.edu

| Substrate | Reagent/System | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| 5-Iodovanillin | Aluminum chloride-pyridine | 3,4-dihydroxy-5-iodobenzaldehyde | 80% | Reflux for 16 h | nih.gov |

| Vanillin | Aluminum bromide-toluene complex | Protocatechualdehyde | - | 15-20°C for 1h, then heated to 90°C | sciencemadness.org |

| Vanillin | Methylimidazolium bromide | Protocatechualdehyde | 83% | 110°C for 5 h | researchgate.net |

| Vanillin | Butylpyridinium bromide | Protocatechualdehyde | 97% | Microwave irradiation for 2 min | cnr.itresearchgate.net |

Imine (Schiff Base) Formation from Vanillin and Its Chemical Applications

Vanillin readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijoer.comwisdomlib.org These reactions involve the carbonyl group of the aldehyde reacting with the amino group of a primary amine to form a characteristic azomethine (-CH=N-) group. ijoer.com The synthesis is typically carried out by refluxing equimolar amounts of vanillin and the respective amine in a solvent like ethanol for a few hours. wisdomlib.org

Vanillin-derived Schiff bases are versatile ligands in coordination chemistry because the azomethine nitrogen atom has a lone pair of electrons capable of coordinating with metal ions. ijoer.comajchem-a.comresearchgate.net They often act as bidentate or polydentate ligands, forming stable complexes with a wide variety of metals, including transition metals like Co(II), Ni(II), and Cu(II), as well as rare earth metals. ijoer.comwisdomlib.org

The applications of these Schiff bases and their metal complexes are extensive. They are utilized in the development of catalysts, dyes, and polymers. ijoer.comajchem-a.comresearchgate.net For example, vanillin Schiff bases have been incorporated into polymer matrices like PVC to act as co-stabilizers. ijoer.com They have also been immobilized on silica (B1680970) gel for the solid-phase extraction and determination of metal ions like chromium(III). ijoer.com Furthermore, these compounds are investigated for various biological activities and are used in applications such as water purification by adsorbing metal ions like Cu(II). ijoer.com

Thermal Decomposition and Pyrolysis Studies of Vanillin

The study of vanillin's thermal decomposition is important for understanding its stability at high temperatures, such as during distillation and purification processes, and for its potential role as a model compound for lignin (B12514952) pyrolysis. sit.edu.cnijrar.org

Primary Decomposition Pathways and Pyrolysate Product Analysis

When subjected to high temperatures (pyrolysis), vanillin breaks down into a variety of smaller aromatic compounds. researchgate.netfrontiersin.org Fast pyrolysis experiments conducted between 500°C and 650°C show that vanillin conversion increases significantly with temperature, from 8.3% at 500°C to 69.3% at 650°C. frontiersin.org The primary products identified from the pyrolysis of vanillin include guaiacol (B22219), catechol, phenol (B47542), and benzene, among others. ijrar.orgresearchgate.net

Guaiacol is consistently reported as the major primary pyrolysate, formed through the removal of the formyl group (-CHO) from vanillin. researchgate.netfrontiersin.org Other significant primary products include 5-formylsalicylaldehyde and 4-hydroxybenzaldehyde (B117250). frontiersin.org At higher temperatures, secondary and tertiary decomposition products like phenol and benzene become more prominent. ijrar.orgresearchgate.net For example, at 500°C, guaiacol is the major product, but its formation decreases at 600°C as it likely undergoes further reactions. researchgate.net

| Pyrolysate Product | Primary Formation Pathway |

|---|---|

| Guaiacol | Removal of the formyl group (-CHO) |

| Catechol | Secondary pyrolysis product |

| 4-Hydroxybenzaldehyde | Primary pyrolysis product |

| 3,4-Dihydroxybenzaldehyde | Primary pyrolysis product |

| 5-Formylsalicylaldehyde | Primary pyrolysis product |

| Phenol | Tertiary pyrolysis product |

| Benzene | Tertiary pyrolysis product |

Source: Adapted from findings in pyrolysis studies. researchgate.netfrontiersin.org

Thermo-Kinetic Parameters and the Role of Radical Reactions

Theoretical studies using density functional theory (DFT) have been employed to elucidate the competitive reaction pathways and kinetics of vanillin's thermal decomposition. researchgate.netdocumentsdelivered.com The bond dissociation energy of different chemical bonds in the vanillin molecule is analyzed to predict the most likely breakage sites. researchgate.net The formation of guaiacol from vanillin via atomic hydrogenation at the aromatic carbon of the C-CHO bond, followed by formyl group removal, is identified as the pathway with the lowest activation energy (10.13 kcal/mol). researchgate.net

Solid-State Reaction Mechanisms Involving Vanillin

Vanillin can participate in reactions in the solid state, without the need for a solvent. These reactions are of interest in the field of green chemistry and materials science. A notable example is the solid-state reaction between vanillin and p-anisidine (B42471) in a 1:1 molar ratio. tandfonline.com

This reaction leads to the formation of an imine, N-(4-methoxy phenyl)–4-hydroxy-3-methoxy phenyl methanimine (B1209239) (NHM), and water. tandfonline.com The reaction can also be initiated in the molten state or by using microwave irradiation. tandfonline.com When the reactants are ground together at room temperature, they can form a liquid eutectic phase where the reaction proceeds. rsc.org However, at lower temperatures (below 10°C), the reaction appears to occur directly in the solid state without the formation of a liquid phase. rsc.org

The proposed mechanism for the solid-state reaction involves the formation of a thin layer of water molecules at the interface between the vanillin and p-anisidine crystals. tandfonline.com This water layer acts as a medium, facilitating the movement of molecules and the progression of the reaction front into the vanillin crystal as the product is formed. tandfonline.com

Reaction Kinetics and Diffusion Models in Solid-State Transformations

One of the well-documented solid-state reactions involving vanillin is its condensation reaction with aromatic amines, such as p-anisidine, to form a Schiff base, N-(4-methoxy phenyl)–4-hydroxy-3-methoxy phenyl methanimine, and water. brainly.comtandfonline.com In such reactions, the kinetics are not described by simple concentration-based rate laws. Instead, they are often analyzed using models that account for the geometric progression of the reaction front and the diffusion of reactants through the product layer.

Several theoretical models are employed to describe the kinetics of solid-state reactions, which could be applicable to the transformations of vanillin. These models are broadly categorized based on the rate-limiting step, which can be nucleation, geometrical contraction, diffusion, or the chemical reaction at the phase boundary. acs.org

Common Solid-State Reaction Kinetic Models:

| Model Name | Rate-Limiting Step | Mathematical Expression (Integral Form, g(α)) | Applicability to Vanillin Reactions |

| Jander Equation | Diffusion | [1 - (1 - α)^(1/3)]^2 = kt | Could model the diffusion of a reactant like p-anisidine through the product layer formed on the surface of vanillin crystals. |

| Avrami-Erofeev Equation | Nucleation and Growth | [-ln(1 - α)]^(1/n) = kt | Applicable if the reaction proceeds via the formation and growth of new product nuclei within the vanillin solid matrix. The Avrami exponent 'n' provides insight into the dimensionality of the growth. royalsocietypublishing.orgnih.gov |

| Shrinking Core Model | Phase Boundary Reaction/Diffusion | 1 - (1 - α)^(1/3) = kt (for reaction control) | This model could be relevant if the reaction occurs at the surface of the vanillin particles and the unreacted core shrinks over time. mdpi.com |

Note: In these equations, α represents the fraction of the reaction completed, t is time, and k is the rate constant.

While a detailed quantitative kinetic analysis for the solid-state reaction of vanillin with p-anisidine is not extensively documented in the literature, the proposed mechanism suggests that diffusion plays a critical role. It is hypothesized that a thin layer of water molecules forms at the junction between vanillin and p-anisidine, which facilitates the movement of the amine towards the vanillin molecule as the reaction proceeds. brainly.comtandfonline.com This implies that a diffusion-controlled model, such as the Jander equation, could be a suitable starting point for a kinetic description. uobabylon.edu.iq

The diffusion process in solid-state organic reactions is complex. It can occur through various mechanisms, including surface migration, vapor phase transport, and diffusion through the bulk crystal lattice or along grain boundaries. For the vanillin-p-anisidine system, it is suggested that surface migration is a significant contributor to the diffusion of the amine reactant. researchgate.net

Potential Diffusion Models in Vanillin's Solid-State Reactions:

| Diffusion Model | Description | Relevance to Vanillin |

| Surface Diffusion | Reactant molecules move across the surface of the crystals. | Considered a likely mechanism for the migration of p-anisidine on the surface of vanillin crystals to find reactive sites. |

| Vapor Phase Diffusion | One of the reactants has a significant vapor pressure and can sublime and then react with the surface of the other solid reactant. | While less emphasized for the vanillin-amine reaction, it could play a role depending on the reaction temperature and the volatility of the reactants. |

| Lattice Diffusion | Reactant molecules diffuse through the crystal lattice of the other reactant. This is generally a slow process in well-ordered crystals. | This is likely to be a minor contributor unless significant crystal defects are present. |

The application of these models requires experimental data, typically obtained through techniques such as X-ray powder diffraction (XRPD) to monitor the formation of the product phase over time, or thermal analysis methods like differential scanning calorimetry (DSC).

Design, Synthesis, and Characterization of Vanillin Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Vanillin (B372448) Scaffolds

Systematic Modification of Vanillin's Functional Groups (Hydroxyl, Aldehyde, Methoxy)

Vanillin's chemical versatility stems from its three primary functional groups: a phenolic hydroxyl (-OH), an aldehyde (-CHO), and a methoxy (B1213986) (-OCH₃) group. Each of these can be selectively modified to produce a diverse range of derivatives. researchgate.net

Hydroxyl Group: The phenolic hydroxyl group is a key site for modifications. It can undergo etherification to introduce various alkyl or aryl groups, or esterification to form esters. These modifications can significantly alter the molecule's polarity, solubility, and interaction with biological targets. For instance, the hydroxyl group plays a critical role in the organocatalytic activity of some vanillin-derived catalysts. researchgate.net

Aldehyde Group: The aldehyde group is highly reactive and serves as the primary point for a vast number of chemical transformations. researchgate.net It can be oxidized to a carboxylic acid (forming vanillic acid), reduced to an alcohol (forming vanillyl alcohol), or undergo condensation reactions with amines, hydrazides, and active methylene compounds to form imines (Schiff bases), hydrazones, and chalcones, respectively. These reactions are crucial for synthesizing heterocyclic compounds and polymers derived from vanillin. researchgate.net Studies have shown that the aldehyde moiety is a key contributor to the antifungal activity of vanillin. nih.gov

Methoxy Group: While less frequently modified, the methoxy group can be demethylated to yield a catechol structure (protocatechuic aldehyde). This transformation dramatically changes the electronic properties and hydrogen-bonding capabilities of the aromatic ring.

Exploration of Substituent Effects on Chemical Behavior and Reactivity

The introduction of different substituents onto the vanillin ring or the modification of its existing functional groups has a profound impact on its chemical behavior and reactivity. Theoretical studies on the atmospheric oxidation of vanillin by OH radicals show that the aldehyde group plays a dominant role in its degradation pathways. acs.org The branching ratios for reactions with OH radicals are 58.9% for H-abstraction (primarily from the aldehyde group) and 41.1% for OH-addition to the aromatic ring. nih.gov

The electronic nature of substituents influences the reactivity of the entire molecule. acs.org For example, modifying the functional groups affects the bond dissociation energies (BDEs) of adjacent bonds. In vanillin, the BDEs of the C-H bonds decrease in the order: -OCH₂–H > −CO-H > −O-H, indicating that the hydroxyl and aldehyde protons are more susceptible to abstraction. acs.org SAR studies on the antifungal properties of vanillin and its analogues revealed that the aldehyde group is crucial for this activity, with the position of other substituents on the benzene (B151609) ring also playing a significant role. nih.gov For instance, the antifungal activity of hydroxybenzaldehyde isomers follows the order 2- > 3- > 4-, demonstrating a clear positional effect. nih.gov

Table 1: Structure-Activity Relationship of Selected Vanillin Derivatives

| Functional Group Modified | Type of Modification | Resulting Derivative Class | Effect on Activity/Reactivity |

|---|---|---|---|

| Aldehyde (-CHO) | Condensation with amines | Azomethines (Schiff Bases) | Forms the basis for polyazomethine polymers and various heterocyclic compounds. mdpi.comresearchgate.net |

| Aldehyde (-CHO) | Oxidation | Vanillic Acid | Changes the electronic properties and introduces a carboxylic acid functionality for further reactions like polyester synthesis. nih.gov |

| Aldehyde (-CHO) | Reduction | Vanillyl Alcohol | Creates a primary alcohol group, a precursor for different polymers and fine chemicals. mdpi.com |

| Hydroxyl (-OH) | Etherification | Ether derivatives | Alters polarity and can be used to attach bioactive motifs. researchgate.net |

| Aldehyde & Hydroxyl | Condensation & Cyclization | Heterocyclic compounds | Generates a wide range of bioactive molecules like quinoxalines, imidazoles, and thiazoles. researchgate.net |

Chiral Vanillin Derivatives and Asymmetric Synthesis

The synthesis of chiral molecules, where a compound exists as a pair of non-superimposable mirror images (enantiomers), is a critical area of organic chemistry, particularly in pharmacology where different enantiomers can have vastly different biological effects. rroij.com Creating chiral derivatives from an achiral starting material like vanillin requires asymmetric synthesis.

Enantioselective Synthesis Strategies for Chiral Vanilloids

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer over the other. rroij.com This is typically achieved using chiral catalysts, chiral auxiliaries, or enzymes.

Chiral Catalysts: Chiral transition metal complexes or small organic molecules (organocatalysts) can create a chiral environment around the reacting molecules, directing the reaction to favor the formation of one stereoisomer. rroij.com Enantioselective photocatalysis, for example, has emerged as a powerful tool for constructing chiral cyclic compounds. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to guide the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed. For example, a preparative method has been developed for synthesizing chiral azomethines through the reaction of L-valine methyl ester hydrochloride (a chiral auxiliary) with substituted benzaldehydes from the vanillin series. researchgate.net

Biocatalysis: Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. mdpi.com For example, purified carboxylic acid reductase from Nocardia sp. can quantitatively reduce vanillic acid to vanillin, and other enzymes can perform stereoselective transformations on vanillin derivatives. nih.gov A novel three-step, two-enzyme cascade has been reported for the synthesis of vanillin from 3-methylanisole (B1663972). mdpi.com

Stereochemical Analysis and Its Correlation with Ligand-Receptor Interactions

The three-dimensional structure of a molecule is crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral. rroij.com The ability of a receptor to distinguish between enantiomers is known as chiral recognition.

Stereochemical analysis, which determines the absolute configuration of chiral centers, is essential for correlating a molecule's structure with its biological function. The interaction between a ligand (like a vanilloid derivative) and its receptor is highly specific, often compared to a lock and key mechanism. A slight change in the spatial arrangement of atoms can prevent the ligand from binding effectively to the receptor's active site.

For example, the enantioselective synthesis of 3(S)-hydroxy polygodial derivatives was undertaken to evaluate their vanilloid activity, highlighting the importance of specific stereochemistry for biological function. researchgate.net The synthesis of chiral molecules with defined stereochemistry is fundamental for elucidating these structure-activity relationships and designing ligands with high affinity and selectivity for their biological targets. rroij.com

Synthesis of Polymeric and Supramolecular Vanillin-Based Structures

Vanillin's aromatic structure and reactive functional groups make it an excellent renewable monomer for the synthesis of a variety of polymers and complex supramolecular structures.

Vanillin-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. ktu.edu Researchers have successfully synthesized a range of polymers from vanillin, including:

Polyazomethines: These are π-conjugated polymers synthesized from divanillin. The polymerization can be performed rapidly under microwave irradiation without a metal catalyst, making it an environmentally friendly process. mdpi.comnih.gov

Vitrimers: These are a class of polymers that can be reprocessed and recycled. openreadings.eu New acylhydrazone vitrimers with high glass transition temperatures (Tg > 100 °C) and fast relaxation times have been prepared by condensing glycidyl vanillin with aliphatic dihydrazides. rsc.org These materials exhibit excellent self-healing and recycling capabilities. rsc.org

Photocross-linked Polymers: Vanillin derivatives such as vanillin dimethacrylate can be used to create resins suitable for applications like optical 3D printing and microtransfer molding. ktu.edu

The synthesis often involves condensation reactions utilizing the aldehyde group of vanillin or its derivatives. For example, new acylhydrazone vitrimers are prepared in a two-step process: first, a condensation reaction between the formyl group of vanillin and dihydrazide monomers, followed by a reaction of the remaining hydrazides with an epoxide group at a higher temperature. rsc.org

Table 2: Examples of Vanillin-Based Polymeric Structures

| Polymer Type | Monomer(s) | Synthesis Method | Key Properties |

|---|---|---|---|

| Polyazomethines | Divanillin, Diamines | Microwave-assisted polycondensation | π-conjugated, E-configuration confirmed by X-ray diffraction. mdpi.comnih.gov |

| Acylhydrazone Vitrimers | Glycidyl vanillin, Aliphatic dihydrazides | Two-step condensation | High Tg (>100 °C), short relaxation times, recyclable, self-healing. rsc.org |

| Photocross-linked Polymers | Vanillin dimethacrylate, Acrylated epoxidized soybean oil | UV curing | High printing accuracy, good layer adhesion, suitable for 3D printing. ktu.edu |

| Vitrimers | Functionalized vanillin | UV curing | Reprocessability, shape memory, self-healing properties. openreadings.eu |

Vanillin as a Monomer in Sustainable Polymer Chemistry Applications

Vanillin, a prominent bio-based aromatic compound derived from lignin (B12514952), is a key platform molecule for the synthesis of sustainable polymers. Its dimer, hydrovanilloin, serves as a crucial monomer, offering a renewable alternative to petroleum-based chemicals like bisphenol A for creating a variety of polymeric materials. researchgate.netnih.gov Hydrothis compound is synthesized from vanillin through a reductive coupling of the aldehyde group, a process that can be achieved via electrochemical reduction. researchgate.netresearchgate.net This symmetrical bis-phenol monomer, with its reactive alcohol and phenol (B47542) functional groups, is then utilized in various polymerization reactions to produce sustainable polymers, including epoxy resins, polyurethanes, and furan-based polymers. researchgate.netresearchgate.netdntb.gov.ua

The synthesis of polymers from hydrothis compound represents a significant advancement in green chemistry, providing a pathway to fully renewable, carbon-based polymers. researchgate.net For instance, hydrothis compound can be condensed with other biomass-derived aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), to create novel polymers. researchgate.net The resulting poly(hydrothis compound-furfural) [poly(HVL-Fur)] and poly(hydrothis compound–5-hydromethylfurfural) [poly(HVL-5-HMF)] exhibit promising thermal properties suitable for various applications. researchgate.net

In the realm of thermosets, hydrothis compound is a viable renewable substitute for bisphenol A in the production of epoxy resins. Reacting hydrothis compound with epichlorohydrin produces a hydrothis compound-diglycidyl ether phenoxy resin. researchgate.net This bio-based resin can then be cured with various diamines to yield hard thermosetting polymers with distinct thermal characteristics. researchgate.net Furthermore, hydrothis compound is used to synthesize polyurethanes through polymerization with diisocyanates, demonstrating its versatility as a monomer in creating a broad spectrum of sustainable plastics. dntb.gov.ua

The table below summarizes the properties of several polymers synthesized using hydrothis compound as a monomer, based on published research findings.

Self-Assembly and Non-Covalent Interactions in Vanillin-Derived Systems

The molecular architecture of vanillin and its derivatives is governed by a variety of non-covalent interactions that drive the self-assembly of these molecules into ordered supramolecular structures. nih.govuclouvain.be These weak, reversible forces, including hydrogen bonding and π-π stacking, are fundamental to the formation of complex systems such as hydrogels and liquid crystals. rsc.orgbohrium.com Understanding these interactions is crucial for designing functional materials from bio-based resources. nih.govdigitellinc.com

Hydrogen bonding is a predominant intermolecular force in vanillin-derived systems, primarily due to the presence of hydroxyl (-OH) and aldehyde (-CHO) or other oxygen-containing functional groups. nih.gov In the crystalline state of vanillin, molecules are linked by O-H···O hydrogen bonds, forming linear chains that define the crystal lattice. nih.gov This directional interaction is also harnessed to create functional soft materials. For example, the aldehyde group of vanillin can react with the amino groups of chitosan to form Schiff-base bonds, while its hydroxyl group forms hydrogen bonds with other chitosan molecules. nih.gov This dual-bonding mechanism allows for the creation of a reversible network, leading to self-healing hydrogels. nih.gov

In addition to hydrogen bonds, π-π stacking interactions play a significant role in the self-assembly of aromatic vanillin derivatives. nih.gov The aromatic rings of vanillin molecules can stack on top of each other, an interaction that contributes to the stability of the resulting supramolecular structures. nih.gov In certain vanillin-based model compounds, the molecular lattice is composed of two molecules linked by interactions between the oxygen and hydrogen of the vanillin rings, which allows the rings to be nearly parallel, facilitating π-stacking. nih.gov This type of interaction is also critical in the formation of more complex architectures where vanillin derivatives are used as building blocks. nih.gov The interplay between hydrogen bonding and π-π stacking can be finely tuned to control the self-assembly process and the macroscopic properties of the resulting materials. rsc.org

The table below details examples of non-covalent interactions in vanillin-derived systems and the resulting supramolecular structures.

Computational and Theoretical Chemistry Applied to Vanillin

Quantum Chemical Calculations of Vanillin (B372448)

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of vanillin. These calculations are based on solving the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules like vanillin. The B3LYP functional combined with basis sets such as 6-311++G(**) and cc-pVTZ has been successfully applied to determine various molecular properties. researchgate.netnih.gov

DFT calculations are employed to obtain equilibrium structural parameters, dipole moments, and relative energies of different conformers of vanillin. researchgate.net For instance, the dipole moment of the most stable conformer in a vacuum has been calculated, providing insights into its polarity. Furthermore, DFT is used to compute non-linear optical (NLO) properties, including polarizability (α) and hyperpolarizability (β), which are crucial for understanding the molecule's response to an external electric field. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also derived from DFT calculations, reveals that charge transfer occurs within the vanillin molecule. nih.gov

Table 1: Selected Molecular Properties of Vanillin Calculated using DFT